(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione
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Overview
Description
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione is a complex organic compound that features a tert-butyl group, an oxazolidine ring, and a carboxylate ester
Preparation Methods
The synthesis of (S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.
Comparison with Similar Compounds
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione can be compared with other similar compounds, such as:
Tert-butyl (4S)-4-(2-methylpropyl)-2-oxo-1,3-oxazolidine-3-carboxylate: This compound lacks one of the oxo groups, which can affect its reactivity and applications.
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-thiazolidine-3-carboxylate: The presence of a sulfur atom in the ring can lead to different chemical properties and biological activities.
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-acetate: The acetate ester group can influence the compound’s solubility and reactivity.
Properties
CAS No. |
125814-33-7 |
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Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-7(2)6-8-9(14)17-10(15)13(8)11(16)18-12(3,4)5/h7-8H,6H2,1-5H3/t8-/m0/s1 |
InChI Key |
MUCAXGMWHPXEAW-QMMMGPOBSA-N |
SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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